Methyl {1-[(4-hydroxyphthalazin-1-yl)acetyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(4-hydroxyphthalazin-1-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that features a piperidine ring, a phthalazinone moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {1-[(4-hydroxyphthalazin-1-yl)acetyl]piperidin-4-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phthalazinone moiety: This step often involves the reaction of a phthalazinone derivative with an acetylating agent.
Esterification: The final step involves the esterification of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(4-hydroxyphthalazin-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl {1-[(4-hydroxyphthalazin-1-yl)acetyl]piperidin-4-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl {1-[(4-hydroxyphthalazin-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl {1-[(4-hydroxyphthalazin-1-yl)acetyl]piperidin-4-yl}acetate: shares similarities with other piperidine derivatives and phthalazinone compounds.
Piperidine derivatives: These compounds often exhibit similar pharmacological properties and are used in drug development.
Phthalazinone derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21N3O4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 2-[1-[2-(4-oxo-3H-phthalazin-1-yl)acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H21N3O4/c1-25-17(23)10-12-6-8-21(9-7-12)16(22)11-15-13-4-2-3-5-14(13)18(24)20-19-15/h2-5,12H,6-11H2,1H3,(H,20,24) |
InChI Key |
GWCXHTHWEWZRBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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